![molecular formula C14H16N2O3S B5478624 [(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B5478624.png)
[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, dimethylphenyl group, sulfonyl group, and a pyridylamine moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine typically involves multi-step organic reactions. One common method includes the sulfonylation of 5-methoxy-2,4-dimethylphenylamine with a sulfonyl chloride derivative, followed by coupling with a pyridine derivative under controlled conditions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Methoxy-2,4-dimethylphenyl)sulfonylamine
- 4-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid
Uniqueness
[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, differentiating it from other similar compounds.
Propriétés
IUPAC Name |
5-methoxy-2,4-dimethyl-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10-7-11(2)14(8-13(10)19-3)20(17,18)16-12-5-4-6-15-9-12/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDXKMWKWTUZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
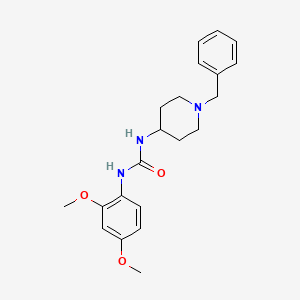
![N-[1-(1-lactoylpiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5478551.png)
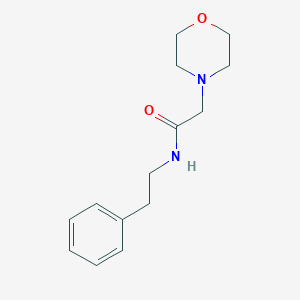
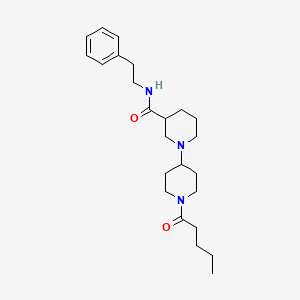
![5-(hydroxymethyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5478571.png)
![(6Z)-2-butyl-6-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5478580.png)
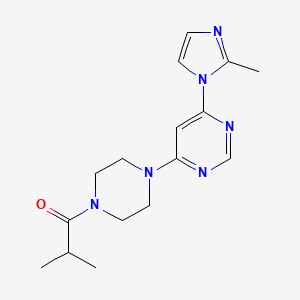
![2-(4-{N-[(4-methylbenzoyl)oxy]ethanimidoyl}phenyl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5478605.png)
![[rel-(1R,3S)-3-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}carbonyl)cyclopentyl]amine hydrochloride](/img/structure/B5478613.png)
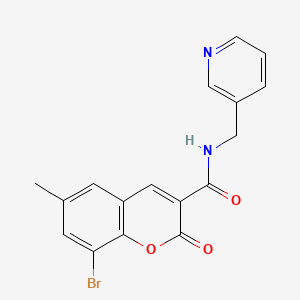
![1,1'-(1,4-dioxo-1,4-butanediyl)bis[4-(3-phenyl-2-propen-1-yl)piperazine]](/img/structure/B5478618.png)
![2-{[2-(3-methoxybenzyl)-4-morpholinyl]carbonyl}benzonitrile](/img/structure/B5478632.png)

![N-(3-pyrazolo[1,5-a]pyridin-7-ylbenzyl)propanamide](/img/structure/B5478646.png)
